
4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C21H17N3O . It has a molecular weight of 327.39 . This compound is a novel pyrrolidine derivative that has been researched in various fields of science and industry.
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H17N3O/c25-20-12-15 (21-22-17-9-3-4-10-18 (17)23-21)13-24 (20)19-11-5-7-14-6-1-2-8-16 (14)19/h1-11,15H,12-13H2, (H,22,23) . This code provides a detailed representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Structural Studies
A series of benzimidazole and benzoxazole derivatives, including compounds similar to "4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one", have been synthesized through condensation reactions. These compounds have been structurally characterized using various spectroscopic methods, indicating their potential as intermediates for further chemical transformations (Mickevicius et al., 2006).
Anticancer Activity
Benzimidazole-based Zn(II) complexes have shown potential anticancer activity against human carcinoma cells. Their cytotoxic properties were evaluated in vitro, showing significant activity, particularly for SHSY5Y cells. These findings suggest that modifications of the benzimidazole moiety, as seen in "4-(1H-Benzimidazol-2-yl)-1-(1-naphthyl)pyrrolidin-2-one", could be beneficial for developing new anticancer agents (Zhao et al., 2015).
Antimicrobial and Antibacterial Properties
Several studies have synthesized and evaluated the antimicrobial and antibacterial properties of compounds bearing the benzimidazole moiety. These compounds have shown significant activity against various Gram-positive and Gram-negative bacterial strains, suggesting their potential as leads for the development of new antimicrobial agents (Patel & Patel, 2015).
Synthesis and Transformation Studies
Research has also focused on the chemical transformations of benzimidazole derivatives, leading to a wide range of 1,2-disubstituted benzimidazoles. These studies demonstrate the versatility of the benzimidazole moiety in synthetic organic chemistry, providing pathways for synthesizing novel compounds with potential biological activities (Vaickelionienė et al., 2012).
DNA Binding and Cytotoxicity
New benzimidazole-based Schiff base copper(II) complexes have been synthesized and characterized, showing significant DNA binding capabilities and cytotoxic effects against cancer cell lines. These findings highlight the potential of benzimidazole derivatives in the development of chemotherapeutic agents (Paul et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-naphthalen-1-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O/c25-20-12-15(21-22-17-9-3-4-10-18(17)23-21)13-24(20)19-11-5-7-14-6-1-2-8-16(14)19/h1-11,15H,12-13H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVLVWKLFYVNIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

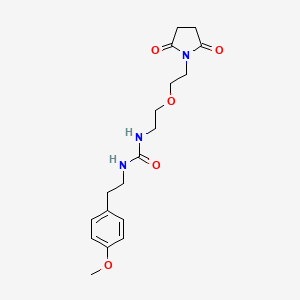
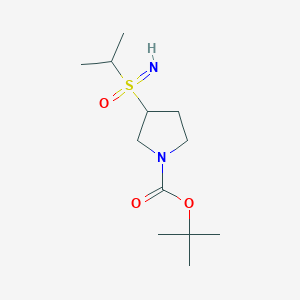

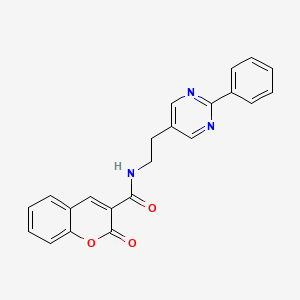
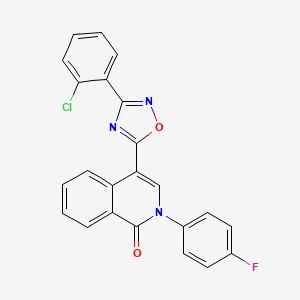
![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)
![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)
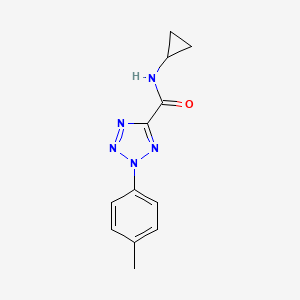
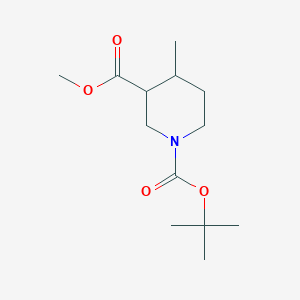

![furan-2-yl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2387906.png)
![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)

![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)